3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine
Description
3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a pyridazine derivative featuring a thioether-linked 3-fluorobenzyl group at position 3 and a pyridin-4-yl substituent at position 6. Its molecular formula is C₁₆H₁₂FN₃S, with an approximate molecular weight of 297.35 g/mol (inferred from structurally similar compounds) . The fluorine atom at the meta position of the benzyl group and the pyridinyl moiety contribute to its unique electronic and steric properties, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-14-3-1-2-12(10-14)11-21-16-5-4-15(19-20-16)13-6-8-18-9-7-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXMFFBLBMXBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the 3-Fluorobenzylthio Group: The 3-fluorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3-fluorobenzyl chloride with a thiol derivative of the pyridazine core.
Attachment of the Pyridin-4-yl Group: The pyridin-4-yl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-4-yl boronic acid and a halogenated pyridazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form a dihydropyridazine derivative.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Nucleophiles like amines or thiols, often in the presence of a base
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydropyridazine derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyridazine compounds exhibit anticancer properties. The incorporation of the 3-fluorobenzylthio moiety enhances the compound's interaction with biological targets, potentially leading to the development of new anticancer agents. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that 3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine may possess similar activities .
Antimicrobial Properties
Pyridazine derivatives have been explored for their antimicrobial activities. The unique structural features of this compound may contribute to its efficacy against bacterial and fungal pathogens. Preliminary studies indicate that modifications to the thioether group can enhance antimicrobial potency, making this compound a candidate for further investigation in the development of new antibiotics .
Biological Research
Enzyme Inhibition Studies
The compound's structure suggests potential as an enzyme inhibitor. Research into pyridazine-based inhibitors has shown promise in targeting specific enzymes involved in disease pathways, such as kinases and proteases. Investigating the inhibitory effects of this compound on these enzymes could provide insights into its mechanism of action and therapeutic potential .
Neuroprotective Effects
Recent studies have begun to explore the neuroprotective properties of pyridazine derivatives. The ability of this compound to cross the blood-brain barrier may make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Research into its effects on neuronal survival and function could reveal significant therapeutic avenues .
Material Science Applications
Development of Organic Electronics
The electronic properties of pyridazine compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups can enhance charge mobility and stability, which are critical factors in device performance. Exploring the use of this compound in these technologies could lead to advancements in efficient electronic materials .
Case Studies
Mechanism of Action
The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridazine ring and the fluorobenzylthio group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogs:
Key Observations:
Substituent Position and Electronic Effects :
- The target compound’s 3-fluorobenzyl thio group introduces meta-fluorine substitution, which may reduce steric hindrance compared to the 4-fluorophenyl group in the analog from . Meta-substitution could alter dipole moments and enhance interactions with hydrophobic binding pockets.
- The pyridin-4-yl group at position 6 is common across all compounds, suggesting its role as a conserved pharmacophore for target engagement.
Impact of Heterocyclic Rings :
- The triazolo-fused pyridazine in ’s compound increases nitrogen content (N₆ vs. N₃), enhancing hydrogen-bonding capacity and solubility (33.7 µg/mL at pH 7.4 ) . The target compound, lacking such rings, likely exhibits lower solubility due to reduced polarity.
Molecular Weight and Pharmacokinetics :
Fluorine Substitution and Bioactivity
Meta vs. Para Fluorine :
The meta-fluorine in the target compound could confer distinct electronic effects compared to the para-substituted analog in . Para-substitution often maximizes resonance stabilization, whereas meta-fluorine may enhance lipophilicity and membrane permeability .- Agrochemical Relevance: Pyridazine derivatives like pyridaben (a miticide) highlight the importance of fluorine and sulfur moieties in pesticidal activity .
Solubility and Drug-Likeness
- The triazolo compound’s solubility (33.7 µg/mL) underscores the role of nitrogen-rich heterocycles in improving aqueous solubility. The target compound, with fewer hydrogen-bond donors, may require formulation optimization for in vivo applications.
Biological Activity
3-((3-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 253.30 g/mol
- CAS Number : Not widely reported in the literature, indicating a need for further characterization.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Kinases : Inhibition of specific kinases involved in cell signaling pathways.
- Receptors : Modulation of receptor activity, particularly those involved in neurotransmission and inflammation.
Anticancer Activity
Several studies have reported on the anticancer potential of pyridazine derivatives, including the compound . For instance, a recent study demonstrated that pyridazine derivatives could inhibit tumor cell proliferation in various cancer cell lines (lung, breast, colon) with IC50 values ranging from 0.33 to 1.48 µM . The mechanism involves the induction of apoptosis and inhibition of angiogenesis through the modulation of vascular endothelial growth factor (VEGF) pathways .
Neuroprotective Effects
Pyridazine derivatives have shown promise in enhancing synaptic plasticity and neuroprotection. A study indicated that treatment with similar compounds led to increased long-term potentiation (LTP) in mice models, suggesting a role in improving cognitive functions . This effect is attributed to alterations in dendritic spine morphology and increased expression of synaptic proteins .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of thiourea derivatives related to pyridazine structures. These compounds showed significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating their potential use in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of a pyridazine derivative on prostate cancer cells, revealing significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. The compound exhibited a selective mechanism targeting cancerous cells while sparing normal fibroblasts .
- Neuroprotective Study : In an experimental model involving hippocampal neurons, treatment with a pyridazine derivative resulted in enhanced synaptic function and increased dendritic spine density. This suggests a potential application for cognitive enhancement therapies .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
